2-(Trifluoromethyl)piperidine 2-(Trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 154630-93-0
VCID: VC21136251
InChI: InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2
SMILES: C1CCNC(C1)C(F)(F)F
Molecular Formula: C6H10F3N
Molecular Weight: 153.15 g/mol

2-(Trifluoromethyl)piperidine

CAS No.: 154630-93-0

Cat. No.: VC21136251

Molecular Formula: C6H10F3N

Molecular Weight: 153.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)piperidine - 154630-93-0

Specification

CAS No. 154630-93-0
Molecular Formula C6H10F3N
Molecular Weight 153.15 g/mol
IUPAC Name 2-(trifluoromethyl)piperidine
Standard InChI InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2
Standard InChI Key NAXDEFXCCITWEU-UHFFFAOYSA-N
SMILES C1CCNC(C1)C(F)(F)F
Canonical SMILES C1CCNC(C1)C(F)(F)F

Introduction

Structural Characteristics and Properties

Chemical Structure and Identifiers

2-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C₆H₁₀F₃N. It consists of a six-membered piperidine ring with a trifluoromethyl (CF₃) group attached at the 2-position . The compound features a non-basic nitrogen atom, which is unusual for piperidine derivatives and can be attributed to the electron-withdrawing effect of the trifluoromethyl group.

The compound can exist in different stereoisomeric forms. The racemic form is identified by CAS number 154630-93-0, while the (S)-isomer carries the CAS number 154727-51-2 . The IUPAC name for the racemic form is 2-(trifluoromethyl)piperidine, and for the (S)-isomer, it is (S)-2-(trifluoromethyl)piperidine.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 2-(Trifluoromethyl)piperidine

PropertyValueSource
Molecular FormulaC₆H₁₀F₃N
Molecular Weight153.15 g/mol
Density1.129 g/cm³
Boiling Point118.4°C at 760 mmHg
Boiling Point (alt. condition)80°C at 200 Torr
Flash Point25.4°C
AppearanceClear colorless to light brown liquid
Specific Optical Rotation (S-isomer)-10° to -20° (20°C, 589 nm) (c=4 in methanol)

The compound's hazard classification includes H226 (Flammable liquid and vapor) and H302 (Harmful if swallowed), warranting appropriate safety measures during handling and storage .

Synthesis Methods

Historical First Synthesis

The first synthesis of 2-(trifluoromethyl)piperidine was realized in 1962 by Raash. This pioneering method utilized the sodium salt of pipecolic acid (1) treated with trifluoroacetic anhydride . This historical approach established the foundation for subsequent synthetic methodologies.

Synthesis from δ-Lactams

One well-documented approach involves treating lactam (7) with trichloroborane in the presence of CF₃Br and HEPT. This reaction forms enamine (8) in 30% yield via an iminium species intermediate. The mechanism involves formation of an iminium species which is attacked by the CF₃⁻ anion, generated from CF₃Br. After β-elimination, enamine (8) is formed, which can be subsequently reduced to produce 2-trifluoromethylpiperidine (9) .

Synthesis from Imines

Several methods utilizing imine intermediates have been developed:

From N-(diethoxymethyl)piperidin-2-one

This multi-step synthesis begins with N-(diethoxymethyl)piperidin-2-one (10). The process involves Claisen condensation with ethyl trifluoroacetate using NaH, followed by deprotection under acidic conditions to yield fluorinated acyl lactam (11). Further acid treatment and careful alkaline adjustment with KOH produces hemiaminal (12), which transforms into imine (13) after azeotropic water removal or distillation. The imine can be reduced with NaBH(OAc)₃ in MeOH to yield 2-trifluoromethylpiperidine (2) with a yield of 71% .

From Other Imine Precursors

Another approach involves treating imines (27), prepared from corresponding δ-lactams, with the Ruppert-Prakash reagent (TMSCF₃) in the presence of TFA and KHF₂ in acetonitrile. This method produces α,α-disubstituted piperidines (28) .

Stereoselective Synthesis via Prolinol Ring Expansion

A particularly noteworthy method involves the stereoselective synthesis of 3-substituted 2-(trifluoromethyl)piperidines through the ring expansion of (trifluoromethyl)prolinols. These prolinols (29 and 29') are derived from L-proline through a seven-step sequence .

When these prolinols are treated with reagents such as DAST, I₂/PPh₃, or Tf₂O, followed by the addition of various nucleophiles (including alcohols, amines, thiols, cuprates, and cyanides), a diversity of 2-(trifluoromethyl)-3-substituted piperidines (30 and 30') are obtained with excellent diastereoselectivity (de > 94%) and enantioselectivity (ee > 99%) .

The regioselectivity of nucleophilic attack on the aziridinium intermediates (VII/VII') is directed by the presence of the CF₃ group, demonstrating how this functional group influences reaction pathways .

Synthesis via Diene Intermediates

Another reported method proceeds through α-trifluoroaminodiene (35), which is obtained in six steps from hemiacetal (31). The diene undergoes treatment with G-I catalyst (1 mol%) in dichloromethane at room temperature to form unsaturated piperidine (36) in 91% yield. Subsequent hydrogenation using Pd/C in ethanol, followed by HCl treatment, yields 2-(trifluoromethyl)piperidine hydrochloride quantitatively .

Multicomponent Reactions

Multicomponent reactions have proven valuable for synthesizing trifluoromethylpiperidines. One such method utilizes isoxazoles (106), trifluoromethylketoester (107), aldehydes (108), and ammonium acetate in ethanol. This reaction proceeds through multiple intermediates, including enolized β-ketoesters and imines, ultimately forming aminotrifluoromethylketones that cyclize to produce the desired trifluoromethylpiperidines (112) .

Applications in Research and Industry

Pharmaceutical Development

2-(Trifluoromethyl)piperidine serves as a key intermediate in pharmaceutical development, particularly in creating drugs targeting neurological disorders. The compound's ability to modulate neurotransmitter systems makes it valuable in this field . Derivatives of this compound exhibit a range of biological activities that may be leveraged in drug development:

Antitumor Activity

Studies have shown that trifluoromethyl-substituted piperidines can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For instance, certain derivatives promote HepG2 cell apoptosis through down-regulation of Bcl-2 and up-regulation of Bax and C-caspase-3, while also inhibiting NF-κB activation .

Anti-inflammatory Properties

Compounds containing the trifluoromethyl group have demonstrated ability to reduce inflammation through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of these compounds, suggesting applications in treating neurodegenerative diseases. The mechanism may involve inhibition of neurotransmitter uptake and stabilization of membrane permeability .

Building Block in Organic Chemistry

Structure-Activity Relationships

Effects of the Trifluoromethyl Group

The trifluoromethyl group in 2-(Trifluoromethyl)piperidine significantly influences the compound's chemical behavior and biological interactions:

  • Lipophilicity Enhancement: The CF₃ group increases the lipophilicity of the molecule, improving membrane permeability and potentially enhancing pharmacokinetic properties.

  • Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic distribution within the molecule, affecting its reactivity and binding characteristics with biological targets.

  • Metabolic Stability: The introduction of a trifluoromethyl group generally increases the metabolic stability of organic compounds, potentially extending their half-life in biological systems.

  • Steric Influence: The CF₃ group possesses a distinct spatial orientation that can affect molecular recognition and binding to target sites.

Stereochemical Considerations

Stereochemistry plays a crucial role in the synthesis and applications of 2-(Trifluoromethyl)piperidine:

  • Stereoselective Synthesis: The development of stereoselective synthetic routes has enabled access to enantiomerically pure forms of the compound, particularly the (S)-isomer.

  • Biological Activity Differentiation: Different stereoisomers may exhibit varying biological activities, highlighting the importance of stereochemical control in pharmaceutical applications.

  • Regioselectivity in Reactions: The CF₃ group directs the regioselectivity of nucleophilic attacks on reaction intermediates, as demonstrated in the ring expansion of (trifluoromethyl)prolinols .

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of 2-(Trifluoromethyl)piperidine and its derivatives typically employs several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy serve as primary tools for structural elucidation. The VWR specification for the (S)-isomer confirms that the NMR spectrum is consistent with the expected structure .

  • Infrared Spectroscopy (IR): IR analysis is used to confirm the presence of characteristic functional groups .

Chromatographic Analysis

Gas chromatography (GC) is commonly employed to assess the purity of 2-(Trifluoromethyl)piperidine samples. Commercial suppliers typically specify a minimum purity of ≥96.0% by GC analysis .

Optical Rotation

For the (S)-isomer, specific optical rotation measurements provide confirmation of enantiomeric identity. The (S)-2-(Trifluoromethyl)piperidine exhibits a specific optical rotation between -10° and -20° (measured at 20°C, 589 nm, c=4 in methanol) .

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